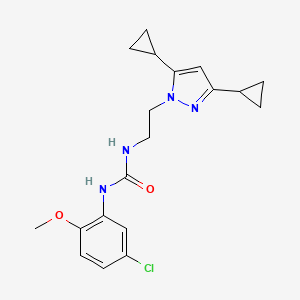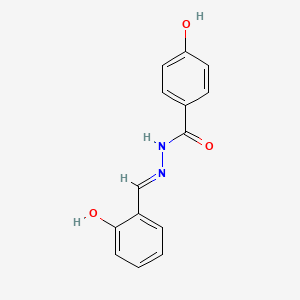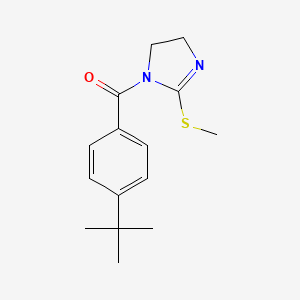
(4-Tert-butylphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-tert-butylphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the activation and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Scientific Research Applications
Catalyst- and Solvent-Free Synthesis
An efficient approach for the regioselective synthesis of heterocyclic amides through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions was developed. This method, involving the formation of an intimate ion pair as a key step, might be relevant for synthesizing structurally related compounds (Moreno-Fuquen et al., 2019).
Green Synthesis Approach
The oxidative functionalization reaction of an aldehyde with pyrazole led to the synthesis of an acyl pyrazole derivative in a clean, green approach. This method, performed solvent-free and without a base, may offer a sustainable pathway for creating similar chemical entities (Doherty et al., 2022).
Synthesis and Biological Activities
A series of novel N-phenylpyrazolyl aryl methanones derivatives were synthesized and showed favorable herbicidal and insecticidal activities. This indicates potential applications of similar compounds in agricultural sectors (Wang et al., 2015).
Aerobic Oxidation Catalysts
Research on copper(II)- and zinc(II)-phenoxyl radical catalysts for the aerobic oxidation of primary alcohols, including methanol, may provide insights into the catalytic properties and applications of related compounds in oxidative reactions (Chaudhuri et al., 1999).
properties
IUPAC Name |
(4-tert-butylphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-15(2,3)12-7-5-11(6-8-12)13(18)17-10-9-16-14(17)19-4/h5-8H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBJKHGXIJXVDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hexadecyl-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2672777.png)
![3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2672778.png)
![3-(3-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2672781.png)
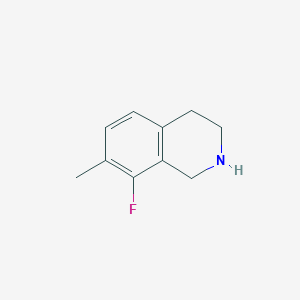
![Spiro[2H-1-benzofuran-3,3'-piperidine];hydrochloride](/img/structure/B2672787.png)
![(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2672788.png)
![N-(2-methoxyethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2672789.png)
![N-(furan-2-ylmethyl)-6-phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2672790.png)
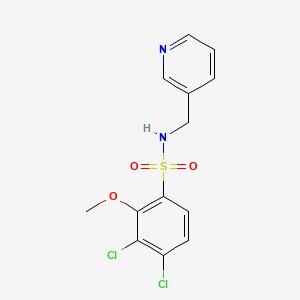
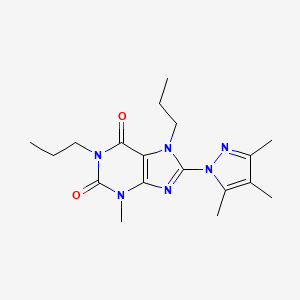
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorophenyl)piperazine-1-carboxamide](/img/structure/B2672796.png)
